(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
This compound features a piperazine core linked to a 2-(trifluoromethyl)phenyl group and a 6-methoxy-2-methylpyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen-bonding interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor engagement .
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDIUOKDGZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have shown promising results as protein kinase inhibitors. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It can be inferred from the known actions of similar pyrimidine derivatives that this compound may exert its effects by inhibiting protein kinases. This inhibition could potentially alter the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
Given that similar pyrimidine derivatives have been found to inhibit protein kinases, it is plausible that this compound could affect pathways related to cell growth, differentiation, migration, and metabolism.
Biological Activity
The compound (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a piperazine moiety and a trifluoromethyl phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Derivative : The reaction of piperazine with appropriate intermediates.
- Coupling with Pyrimidine : The introduction of the 6-methoxy-2-methylpyrimidine moiety.
- Final Coupling : The formation of the methanone linkage with the trifluoromethyl phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances binding affinity, while the trifluoromethyl group may influence metabolic stability and lipophilicity.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and pyrimidine structures have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | S. aureus | Active |
| Compound B | E. coli | Active |
| Compound C | P. aeruginosa | Moderate |
Anticancer Potential
The compound's structural components suggest potential anticancer activity through inhibition of key signaling pathways, such as PI3K/Akt, which is crucial in many tumor types . In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various piperazine derivatives, including those structurally related to our compound. Results showed promising activity against multiple bacterial strains, indicating potential for development as an antibacterial agent .
Study 2: Anticancer Activity
In another investigation, compounds with similar structural features were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting a strong anticancer effect .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.
Key Areas of Focus :
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit tubulin polymerization and PARP (poly(ADP-ribose) polymerase), both critical pathways in cancer cell proliferation and survival. For instance, studies have reported IC50 values indicating potent anticancer effects on cell lines such as A549 and HeLa, with mechanisms involving cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.15 | Tubulin polymerization inhibition |
| Compound B | HeLa | 0.21 | PARP inhibition |
| Compound C | MCF-7 | 0.33 | Cell cycle arrest |
| Compound D | HCT116 | 0.17 | Apoptosis induction |
Biological Research
In biological studies, the compound has been explored for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets can lead to significant therapeutic implications.
Mechanisms of Action :
- Inhibition of Enzyme Activity : The compound may modulate the activity of various enzymes involved in signal transduction pathways, potentially leading to altered cellular responses.
- Receptor Interaction : It may exhibit affinity for certain receptors, influencing physiological processes such as neurotransmission or inflammation .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry, allowing for the creation of more complex molecules through functionalization reactions. Its unique structure facilitates various chemical transformations:
Types of Reactions :
- Oxidation : Can be oxidized to yield carboxylic acids.
- Reduction : Reduction reactions can generate alcohols or amines.
- Substitution Reactions : Nucleophilic and electrophilic substitutions can occur on the aromatic rings, leading to new derivatives .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several derivatives derived from the compound against different cancer cell lines. The results demonstrated that compounds structurally related to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibited significant antiproliferative effects, with mechanisms linked to inhibition of critical cellular processes involved in cancer progression .
Case Study 2: Neuropharmacological Applications
Another research avenue explored the neuropharmacological effects of the compound's analogs. These studies indicated potential benefits in modulating neurotransmitter systems, suggesting applications in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
- (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (Compound 9) Key Difference: Replaces the 6-methoxy group with a 4-chloro-2-(trifluoromethyl)phenyl substituent. Derivatives of this compound (e.g., sulfonyl-piperazine variants) show enhanced steric bulk, which may affect receptor binding kinetics . Spectral Data: IR (C=O: 1651.8 cm⁻¹), $^1$H NMR (Ar-H δ 7.67–7.80) .
- 2-Methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine Key Difference: Substitutes the 6-methoxy group with a 1H-pyrazol-1-yl group. This modification may improve metabolic stability but reduce aqueous solubility .
Variations in the Aromatic or Heterocyclic Moieties
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Key Difference: Replaces the pyrimidine ring with a thiophene moiety. Impact: Thiophene’s sulfur atom increases lipophilicity and may enhance blood-brain barrier penetration. However, the absence of the pyrimidine’s hydrogen-bonding sites could reduce target affinity .
- (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Key Difference: Incorporates a pyrazole-linked butanone chain instead of pyrimidine.
Positional Isomerism and Functional Group Modifications
- (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18) Key Difference: Substitutes the 2-trifluoromethylphenyl group with a 3-trifluoromethylphenyl group and adds a 4-hydroxyphenyl moiety. Impact: The hydroxyl group enhances polarity, improving solubility but limiting membrane permeability. Positional isomerism of the trifluoromethyl group may alter steric interactions in receptor pockets .
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Predicted values based on structural analogs.
Q & A
What are the optimal synthetic pathways for (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and how can reaction intermediates be characterized?
Basic Research Question
The synthesis involves coupling the pyrimidine and trifluoromethylphenyl moieties via a piperazine linker. Key steps include:
- Step 1: Preparation of 6-methoxy-2-methylpyrimidin-4-yl-piperazine using nucleophilic substitution under reflux in ethanol or DMF .
- Step 2: Activation of the trifluoromethylphenyl carboxylic acid derivative (e.g., via chloride formation using SOCl₂) .
- Step 3: Coupling the activated acid with the piperazine intermediate under basic conditions (e.g., Et₃N) .
- Characterization: Use HPLC-MS to confirm intermediate purity and ¹H/¹³C NMR (with DEPT-135) to resolve stereochemistry. For example, the methoxy group at C6 of pyrimidine shows a singlet at δ ~3.9 ppm in ¹H NMR .
How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Basic Research Question
Advanced spectroscopic strategies include:
- 2D NMR (HSQC, HMBC): To assign quaternary carbons (e.g., the carbonyl group at δ ~170 ppm in ¹³C NMR) and confirm connectivity between the pyrimidine and piperazine rings .
- X-ray crystallography: To determine absolute configuration if crystallization is feasible (e.g., as demonstrated for fluorophenyl-piperazine analogs in ).
- IR spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
What strategies are recommended for analyzing contradictory biological activity data across in vitro assays?
Advanced Research Question
Contradictions may arise from assay conditions or off-target effects. Mitigation approaches:
- Dose-response profiling: Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Computational docking: Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) and identify potential off-target interactions .
- Orthogonal assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?
Advanced Research Question
SAR optimization involves systematic modifications:
- Pyrimidine ring: Vary substituents at C2 (methyl) and C6 (methoxy) to modulate steric and electronic effects. For example, replacing methoxy with ethoxy may enhance lipophilicity .
- Trifluoromethylphenyl group: Test analogs with halogens (Cl, Br) or methyl groups to assess hydrophobic interactions .
- Piperazine linker: Explore substitutions (e.g., methylpiperazine) to alter conformational flexibility and solubility .
- Validation: Use free energy perturbation (FEP) simulations to predict binding affinity changes and prioritize synthetic targets .
What experimental design principles should guide pharmacokinetic (PK) studies of this compound?
Advanced Research Question
PK studies require:
- In vitro assays: Assess metabolic stability using liver microsomes and CYP450 inhibition profiles .
- In vivo models: Use randomized block designs with split-plot adjustments (e.g., dose, time points) to account for variability, as seen in .
- Bioanalytical methods: Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
How can researchers address low aqueous solubility during formulation development?
Basic Research Question
Strategies to enhance solubility:
- Salt formation: Use hydrochloride or mesylate salts .
- Nanoparticle encapsulation: Employ PLGA-based nanoparticles to improve bioavailability .
- Co-solvent systems: Test PEG-400 or cyclodextrin complexes for in vivo delivery .
What computational methods are effective in predicting metabolite profiles for this compound?
Advanced Research Question
Metabolite prediction involves:
- In silico tools: Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., demethylation at C6 or piperazine N-oxidation) .
- Density functional theory (DFT): Calculate activation energies for proposed metabolic pathways .
- Validation: Compare predictions with experimental LC-HRMS data from hepatocyte incubations .
How should researchers validate target engagement in cellular models?
Advanced Research Question
Validation methods include:
- Cellular thermal shift assay (CETSA): Monitor protein thermal stability changes upon compound binding .
- BRET/FRET biosensors: Detect real-time interactions with GPCRs or kinases .
- Knockdown/knockout models: Use CRISPR-Cas9 to confirm phenotype reversal in target-deficient cells .
What are the best practices for synthesizing isotopically labeled analogs for mechanistic studies?
Advanced Research Question
Labeling strategies:
- ¹³C/²H incorporation: Introduce labels at the methoxy group (C6) or trifluoromethylphenyl ring via Suzuki-Miyaura coupling with labeled boronic acids .
- Synthetic routes: Optimize reaction conditions (e.g., Pd catalysts, temperature) to minimize isotopic dilution .
- Applications: Use labeled compounds in NMR-based binding assays or MS imaging for tissue distribution studies .
How can researchers reconcile discrepancies between in silico ADMET predictions and experimental data?
Advanced Research Question
Discrepancy resolution involves:
- Model refinement: Train machine learning algorithms on high-quality datasets specific to piperazine-containing compounds .
- Membrane permeability assays: Compare PAMPA results with computational logP predictions to identify outliers .
- Proteomics profiling: Identify protein binding partners (e.g., serum albumin) that may alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
